molecular formula C7H6BBrF3KO B8204099 Potassium (3-bromo-4-methoxyphenyl)trifluoroborate

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate

Cat. No.: B8204099
M. Wt: 292.93 g/mol
InChI Key: AXUPUMJJGWVNMR-UHFFFAOYSA-N
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Description

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate can be synthesized through the reaction of 3-bromo-4-methoxyphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as:

  • Oxidation
  • Reduction
  • Halogenation

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate has diverse applications in scientific research:

    Chemistry: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of potassium (3-bromo-4-methoxyphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (3-bromo-phenyl)trifluoroborate
  • Potassium (4-bromo-phenyl)trifluoroborate

Uniqueness

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This compound offers a balance of stability and reactivity, making it a versatile reagent in various synthetic applications .

Properties

IUPAC Name

potassium;(3-bromo-4-methoxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrF3O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUPUMJJGWVNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OC)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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